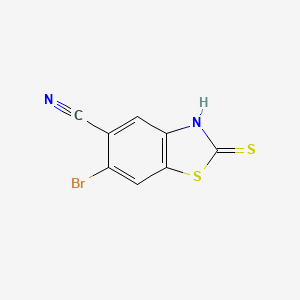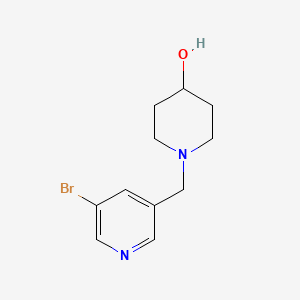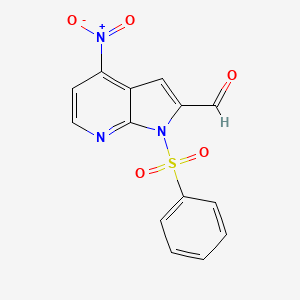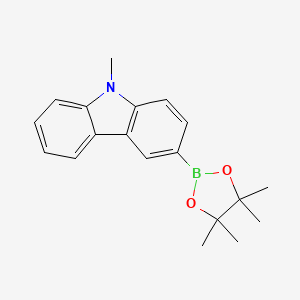
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (MTC) is a synthetic compound that has been studied for its potential applications in various scientific fields. MTC is a boron-containing heterocyclic compound that has been found to exhibit interesting properties, particularly in the fields of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis of Fluorescent Probes : The compound is used in synthesizing novel near-infrared fluorescent probes, particularly those including indole structures. These probes are important in various applications like imaging and sensing. For example, Shen You-min (2014) described the synthesis of a near-infrared fluorescence probe of carbazole borate ester including indole (Shen, 2014).
Organic Electron Donors : The compound is a key component in synthesizing organic electron-donors derived from carbazole and phenoxazine, which are crucial in various electronic applications. Elham N. Bifari and R. El-Shishtawy (2021) synthesized new organic electron-donors using this compound (Bifari & El-Shishtawy, 2021).
Bacterial Biotransformation Studies : Research by Doreen Waldau et al. (2009) investigated the bacterial biotransformation of various carbazole derivatives, revealing their potential in pharmacological applications (Waldau et al., 2009).
Synthesis of Polymers and Copolymers : M. Grigoras and N. Antonoaia (2005) utilized the compound in synthesizing fully conjugated copolymers containing carbazole disubstituted rings, which have applications in materials science (Grigoras & Antonoaia, 2005).
Crystal Structure and DFT Studies : T. Liao et al. (2022) conducted crystal structure and density functional theory (DFT) studies of compounds related to 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, which are crucial in understanding the physicochemical properties of these materials (Liao et al., 2022).
Antimicrobial and Anticancer Applications : N. Salih et al. (2016) explored the synthesis and antimicrobial activities of 9H-carbazole derivatives, highlighting the pharmaceutical potential of these compounds (Salih, Salimon, & Yousif, 2016).
Optoelectronic Applications : M. Cho et al. (2010) investigated the use of carbazole derivatives in polymer light-emitting diodes, demonstrating their relevance in the field of optoelectronics (Cho et al., 2010).
Propriétés
IUPAC Name |
9-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BNO2/c1-18(2)19(3,4)23-20(22-18)13-10-11-17-15(12-13)14-8-6-7-9-16(14)21(17)5/h6-12H,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCKYKVGQYBADD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(C4=CC=CC=C43)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718875 |
Source


|
| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
CAS RN |
1217891-71-8 |
Source


|
| Record name | 9-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00718875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


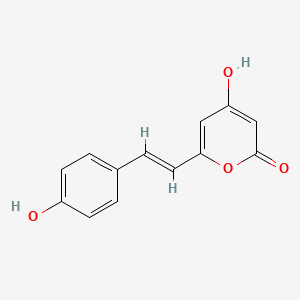
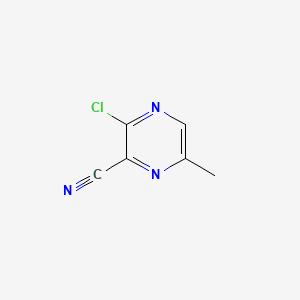
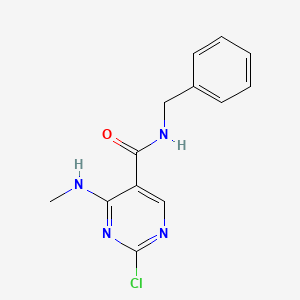
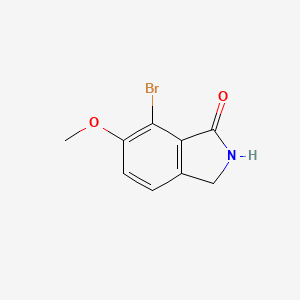
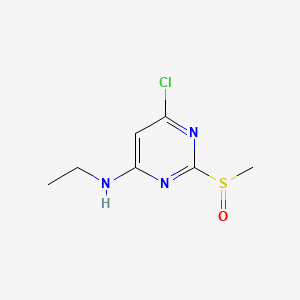
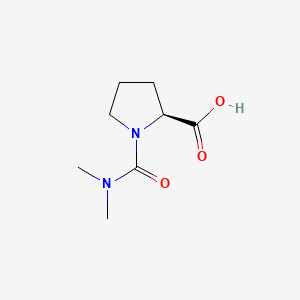
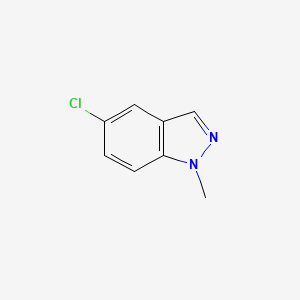
![3-Bromo-7-cyclohexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B577680.png)
